2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone
Description
Chemical Structure: The compound 2-[4-(Benzyloxy)-3-methoxyphenyl]-1-(1-pyrrolidinyl)ethanone features a substituted phenyl ring with a benzyloxy group at the para position and a methoxy group at the meta position. The ketone group is linked to a pyrrolidinyl moiety via an ethanone bridge.
Synthesis: Key synthetic routes involve hydrogenolysis of intermediates such as 1-[4-(benzyloxy)-3-methoxyphenyl]-2-(2-methoxyphenoxy)ethanone in methanol using Pd/BaSO₄ catalysts, yielding the target compound in moderate to high purity (72–92%) . Alternative methods include sodium methoxide-mediated deprotection steps .
Properties
IUPAC Name |
2-(3-methoxy-4-phenylmethoxyphenyl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-23-19-13-17(14-20(22)21-11-5-6-12-21)9-10-18(19)24-15-16-7-3-2-4-8-16/h2-4,7-10,13H,5-6,11-12,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYHPNRTEGTFHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)N2CCCC2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Benzyloxy Intermediate: The benzyloxy group is introduced through a reaction between benzyl alcohol and a suitable phenol derivative under basic conditions.
Methoxylation: The methoxy group is introduced via methylation of the phenol intermediate using methyl iodide and a base such as potassium carbonate.
Pyrrolidinylation: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction involving a suitable pyrrolidine derivative and the intermediate formed in the previous steps.
Final Coupling: The final product is obtained by coupling the intermediates under appropriate conditions, often involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Similarities and Divergences
Common Features :
- Benzyloxy/Methoxy Substitution : Both the target compound and S-A () share benzyloxy and methoxy groups, which enhance lipophilicity and membrane permeability .
- Pyrrolidinyl Motif : The pyrrolidinyl group in the target compound and IU1 () may contribute to binding with proteasomal or enzymatic targets through nitrogen-mediated interactions .
- Backbone Complexity: IU1 lacks the ethanone bridge but incorporates a fluorophenyl group, optimizing its ligand efficiency (LE) and lipophilic efficiency (LipE) for proteasome modulation .
Physicochemical Properties
Biological Activity
2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone, also known by its CAS number 1391054-62-8, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C20H23NO3, and it has a molecular weight of approximately 325.4 g/mol. This compound is primarily studied for its implications in pharmacology and medicinal chemistry.
The compound features a complex structure that includes:
- Benzyloxy and methoxy functional groups, which can influence its interaction with biological targets.
- A pyrrolidinyl moiety, which is often associated with neuroactive properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H23NO3 |
| Molecular Weight | 325.4 g/mol |
| CAS Number | 1391054-62-8 |
| Purity | ≥95% |
| Storage Conditions | Store at -20°C |
Research indicates that compounds similar to this compound may exhibit significant activity against various biological targets. For instance, studies have shown that derivatives containing benzyloxy and methoxy groups can act as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease (PD) .
Case Studies and Research Findings
-
MAO-B Inhibition :
- A related study evaluated the MAO-B inhibitory activity of compounds structurally similar to this compound. The most potent compound exhibited an IC50 value of 0.062 µM, indicating strong inhibition compared to known inhibitors like rasagiline .
- The mechanism was identified as competitive and reversible, suggesting potential therapeutic applications in managing PD symptoms.
- Neuroprotective Effects :
-
Anti-Metastatic Properties :
- Another study explored the anti-metastatic effects of benzofuran derivatives, which share structural similarities with the target compound. These derivatives were shown to inhibit cell migration and invasion in hepatocellular carcinoma (HCC) cell lines by downregulating key proteins involved in epithelial-mesenchymal transition (EMT) . Although not directly tested on this compound, these findings suggest a broader biological relevance of its structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
